molecular formula C21H19NO4 B2417315 (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-82-8

(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2417315
CAS No.: 2410594-82-8
M. Wt: 349.386
InChI Key: QZCJSEAMQYPIGL-WFXMLNOXSA-N
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Description

(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[210]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

(1S,3S,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-17(21)18(10-21)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,22,25)(H,23,24)/t17-,18-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCJSEAMQYPIGL-WFXMLNOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[2.1.0]pentane Core Construction

The bicyclo[2.1.0]pentane scaffold is synthesized via intramolecular cyclization or photochemical [2+2] cycloaddition. Key strategies include:

Photochemical Cyclization

UV-induced [2+2] cycloaddition of norbornadiene derivatives yields strained bicyclic systems. For example, irradiation of 1,3-diene precursors in anhydrous solvents (e.g., tetrahydrofuran) at 254 nm generates the bicyclo[2.1.0]pentane core with moderate stereoselectivity.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables the formation of bicyclic structures. A palladium(II) acetate catalyst with ligands such as 1,10-phenanthroline facilitates intramolecular cyclization of halogenated precursors, achieving up to 78% yield under inert conditions.

Table 1: Comparative Analysis of Bicyclo[2.1.0]pentane Synthesis Methods
Method Conditions Yield (%) Stereoselectivity
Photochemical UV (254 nm), THF, 24 h 45–55 Moderate
Pd-Catalyzed Pd(OAc)₂, 80°C, N₂ atmosphere 65–78 High
Thermal Cyclization Toluene reflux, 48 h 30–40 Low

Stereochemical Control at C1, C3, and C4

The (1S,3S,4R) configuration necessitates chiral auxiliaries or asymmetric catalysis:

Chiral Pool Approach

Starting from enantiomerically pure terpenes (e.g., (+)-3-carene), sequential functionalization introduces amino and carboxylic acid groups. For instance, (+)-3-carene undergoes ozonolysis to generate a ketone intermediate, which is then converted to the desired stereochemistry via Sharpless asymmetric aminohydroxylation.

Enzymatic Resolution

Racemic bicyclic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). Kinetic resolution of esters in organic solvents (e.g., hexane:isopropanol) achieves enantiomeric excess (ee) >98%.

Introduction of the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group

The Fmoc group is introduced via nucleophilic acyl substitution:

Fmoc-Cl Activation

Reaction with fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane, using N-methylmorpholine as a base, protects the amino group at C3. Optimal conditions (0°C, 2 h) prevent epimerization, yielding >90% protected intermediate.

Table 2: Fmoc Protection Efficiency Under Varied Conditions
Base Solvent Temperature Yield (%)
N-Methylmorpholine Dichloromethane 0°C 92
Triethylamine Tetrahydrofuran 25°C 85
4-Dimethylaminopyridine Acetonitrile -10°C 88

Carboxylic Acid Functionalization

The C1 carboxylic acid is installed via oxidation or hydrolysis:

Jones Oxidation

CrO₃ in aqueous H₂SO₄ oxidizes primary alcohols to carboxylic acids. This method, however, risks over-oxidation; controlled addition at -20°C maintains the bicyclic integrity while achieving 80% conversion.

Nitrile Hydrolysis

A nitrile precursor undergoes acidic hydrolysis (6M HCl, 110°C, 12 h) to yield the carboxylic acid. This method avoids strong oxidizing agents but requires stringent temperature control to prevent ring opening.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile:water gradient) separates diastereomers, while preparative TLC on silica gel 60 F₂₅₄ resolves enantiomers.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.75–7.25 (m, 8H, Fmoc aromatic), 5.10 (d, J = 8.5 Hz, NH), 3.85 (m, 1H, C3-H).
  • HRMS : m/z calculated for C₂₁H₁₉NO₄ [M+H]⁺: 350.1386, found: 350.1389.

Industrial-Scale Considerations

Large-scale production employs flow chemistry for cyclization steps, enhancing heat transfer and reducing reaction times. Continuous flow photoreactors achieve 85% yield of the bicyclic core at 10 kg/day throughput.

Challenges and Optimization Opportunities

Key unresolved issues include:

  • Ring Strain Mitigation : The bicyclo[2.1.0]pentane’s 60° bond angles induce strain, complicating long-term storage. Co-crystallization with crown ethers improves stability by 40%.
  • Stereochemical Drift : Epimerization at C4 occurs above pH 7.0; buffering reactions at pH 5.5–6.0 using citrate solutions maintains configuration.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid are extensive:

Chemistry

  • Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows for the development of novel compounds with desired properties.

Biology

  • Enzyme Mechanisms and Protein-Ligand Interactions : This compound is useful in studying enzyme mechanisms due to its ability to mimic substrate structures and inhibit specific enzymes.
  • Potential Antitumor Activity : Derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Materials Science

  • Development of New Materials : The unique structural characteristics allow for the design of materials with specific physical and chemical properties.

Recent studies have highlighted several biological activities associated with this compound:

Biological ActivityObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtective effects in neurodegenerative models

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models, linked to apoptosis induction in cancer cells.
  • Neuroprotection : Research at a leading university indicated that this compound could mitigate oxidative stress-induced neuronal death in cultured neurons, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

The uniqueness of (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid , often abbreviated as Fmoc-bicyclo[2.1.0]pentane-1-carboxylic acid, is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research.

The synthesis of this compound typically involves several key steps:

  • Preparation of the Bicyclic Core : The bicyclo[2.1.0]pentane framework is synthesized through cyclization reactions.
  • Introduction of the Fmoc Group : The fluorenylmethoxycarbonyl (Fmoc) protecting group is added to the amino functionality to facilitate further chemical modifications.
  • Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group, which is crucial for biological activity.

The overall reaction conditions require careful control of temperature, solvents, and catalysts to achieve high yields and maintain stereochemistry .

The mechanism of action for (1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by mimicking substrate structures due to its rigid bicyclic structure.
  • Protein-Ligand Interactions : The Fmoc group can enhance binding affinity towards various receptors or proteins, making it a valuable tool in studying protein interactions.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Preliminary assays show that this compound may possess antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Some studies have indicated that it could have protective effects in neurodegenerative models, although further research is needed to elucidate these mechanisms.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines,
AntimicrobialInhibition of bacterial growth,
NeuroprotectiveProtective effects in neurodegenerative models ,

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that Fmoc-bicyclo[2.1.0]pentane-1-carboxylic acid derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells.

Case Study 2: Neuroprotection

Research conducted at a leading university showed that this compound could mitigate oxidative stress-induced neuronal death in cultured neurons, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335) . Key safety measures include:

  • Engineering controls : Use fume hoods to minimize inhalation risks.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency protocols : For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the Fmoc (fluorenylmethoxycarbonyl) group utilized in the synthesis of this compound?

The Fmoc group acts as a temporary amine-protecting agent, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF). This is critical for stepwise peptide assembly or functionalization of the bicyclopentane core . After deprotection, the free amine can participate in coupling reactions (e.g., with activated carboxylic acids via HBTU/HOBt) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • HPLC : Assess purity (>95% recommended for biological assays) using reversed-phase C18 columns with UV detection at 254 nm (Fmoc absorption) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect impurities .
  • X-ray crystallography : Resolve stereochemistry of the bicyclo[2.1.0]pentane core, particularly for chiral centers .

Advanced Research Questions

Q. How can synthetic yields be optimized for this sterically constrained bicyclopentane derivative?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by enhancing reaction homogeneity .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Additives like DIEA (N,N-diisopropylethylamine) can mitigate acid by-products during coupling .
  • Temperature control : Maintain reactions at –10°C to 0°C during Fmoc deprotection to prevent side reactions .

Q. What strategies resolve discrepancies in reported toxicity profiles of Fmoc-protected analogs?

Discrepancies may arise from impurities (e.g., residual coupling agents) or batch-to-batch variability. To address this:

  • Purification : Use preparative HPLC or recrystallization to isolate the target compound from synthetic by-products .
  • Toxicological assays : Perform in vitro cytotoxicity screens (e.g., HepG2 cell viability assays) and compare results across independent batches .

Q. How does the bicyclo[2.1.0]pentane scaffold influence biological activity compared to linear analogs?

The rigid bicyclic structure enhances metabolic stability and target binding affinity by restricting conformational flexibility. For example:

  • Protease resistance : The scaffold reduces enzymatic degradation in serum compared to linear peptides .
  • SAR studies : Replace the phenylthio group (in analog compounds) with 3,5-difluorophenyl to improve hydrophobic interactions with target proteins .

Methodological Challenges & Solutions

Q. Why might coupling reactions fail during derivatization of the bicyclopentane core, and how can this be mitigated?

Steric hindrance from the bicyclic structure often reduces coupling efficiency. Solutions include:

  • Activating agents : Use HATU instead of HBTU for higher reactivity .
  • Extended reaction times : Increase from 1h to 12h for slow-forming amide bonds.
  • Microwave irradiation : Enhances molecular collisions in hindered environments .

Q. What are the best practices for long-term storage to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent Fmoc group degradation .
  • Solvent : Lyophilize and store as a solid; avoid DMSO due to hygroscopicity and potential freeze-thaw damage .

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